3-(5-Formylfuran-2-yl)prop-2-enoic acid
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Overview
Description
3-(5-Formylfuran-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol It is characterized by the presence of a furan ring substituted with a formyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylfuran-2-yl)prop-2-enoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the formylation of furan followed by a condensation reaction with acrolein to introduce the propenoic acid group . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylfuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-(5-Carboxyfuran-2-yl)prop-2-enoic acid.
Reduction: 3-(5-Hydroxymethylfuran-2-yl)prop-2-enoic acid.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Formylfuran-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-Formylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The formyl group and the furan ring play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Carboxyfuran-2-yl)prop-2-enoic acid
- 3-(5-Hydroxymethylfuran-2-yl)prop-2-enoic acid
- 3-(5-Bromofuran-2-yl)prop-2-enoic acid
Uniqueness
3-(5-Formylfuran-2-yl)prop-2-enoic acid is unique due to its specific combination of a formyl group and a propenoic acid moiety attached to a furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H6O4 |
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Molecular Weight |
166.13 g/mol |
IUPAC Name |
3-(5-formylfuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-5H,(H,10,11) |
InChI Key |
FGUHOWUXUZYZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=O)C=CC(=O)O |
Origin of Product |
United States |
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